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Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

Cat. No.: B031500

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 1,3-Dihydroimidazol-2-one, also known as ethylene urea. The information presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for 1,3-Dihydroimidazol-2-
one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift (6) ppm Multiplicity Assignment
~6.5 Singlet NH
~3.4 Singlet CH2

Solvent: DMSO-ds

13C NMR Data
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Chemical Shift (8) ppm Assignment
~161 C=0
~39 CH:

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Assignment Intensity
~3250 N-H Stretch Strong, Broad
~1680 C=0 Stretch (Amide I) Strong
~1480 N-H Bend (Amide II) Medium
~1250 C-N Stretch Medium
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
mlz Relative Intensity (%) Assighment
86 ~100 [M]* (Molecular lon)
57 ~50 [M - CH2NH]*
43 ~80 [M - HNCOJ*

lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra of 1,3-Dihydroimidazol-2-one.

Materials:

1,3-Dihydroimidazol-2-one sample

Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dihydroimidazol-2-one in
approximately 0.6 mL of DMSO-ds in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to
a height of approximately 4 cm.

Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
o Place the sample in the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and 3C frequencies.

'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 8-16 scans.
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o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak of DMSO-de (6 ~2.50 ppm).

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,
and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024
scans).

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the solvent peak of DMSO-ds (0 ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid 1,3-Dihydroimidazol-2-one.

Materials:

1,3-Dihydroimidazol-2-one sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR Spectrometer

Procedure:

o Sample Preparation (KBr Pellet):
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o Grind a small amount (1-2 mg) of 1,3-Dihydroimidazol-2-one with approximately 100-200
mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of 1,3-Dihydroimidazol-2-one.
Materials:
e 1,3-Dihydroimidazol-2-one sample

o Mass Spectrometer with an Electron lonization (EI) source and a suitable mass analyzer
(e.g., Quadrupole).

Procedure:
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o Sample Introduction: Introduce a small amount of the solid sample into the ion source via a
direct insertion probe.

e |onization:
o Heat the probe to volatilize the sample into the gas phase.

o Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

e Mass Analysis:

o Accelerate the resulting ions into the mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection: The separated ions are detected, and their abundance is recorded.

e Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of
ions as a function of their m/z ratio. The most intense peak is normalized to 100% relative
abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,3-
Dihydroimidazol-2-one, detailing how each technique contributes to the overall structural
elucidation.
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Spectroscopic Analysis Data Interpretation
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Spectroscopic analysis workflow for 1,3-Dihydroimidazol-2-one.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dihydroimidazol-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031500#1-3-dihydroimidazol-2-one-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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